4-(N,O-Dimethylhydroxylaminocarbonyl)-2-chlorophenylboronic acid
Overview
Description
“4-(N,O-Dimethylhydroxylaminocarbonyl)-2-chlorophenylboronic acid” is a chemical compound with the molecular weight of 243.45 . Its IUPAC name is (3-chloro-4-(methoxy(methyl)carbamoyl)phenyl)boronic acid . It is stored at a temperature of 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H11BClNO4/c1-12(16-2)9(13)7-4-3-6(10(14)15)5-8(7)11/h3-5,14-15H,1-2H3 . This code represents the molecular structure of the compound.Physical and Chemical Properties Analysis
This compound has a molecular weight of 243.45 . It is stored at a temperature of 2-8°C .Scientific Research Applications
Analysis of Global Trends and Gaps for Studies about 2,4-D Herbicide Toxicity
This review summarizes data on 2,4-D toxicology and mutagenicity, providing insights into the specific characteristics of 2,4-D toxicity and mutagenicity. It uses a novel method to quantitatively visualize and summarize information about the development of this field, identifying the USA, Canada, and China as leading contributors to this research area. The review highlights areas of focus such as occupational risk, neurotoxicity, resistance or tolerance to herbicides, and effects on non-target species, particularly aquatic ones, and molecular imprinting, suggesting similar research avenues might be relevant for 4-(N,O-Dimethylhydroxylaminocarbonyl)-2-chlorophenylboronic acid (Zuanazzi, Ghisi, & Oliveira, 2020).
Sorption of 2,4-D and Other Phenoxy Herbicides to Soil, Organic Matter, and Minerals
This review compiles data on the sorption of 2,4-D and other phenoxy herbicides to various sorbents, offering insights into the environmental behavior of these compounds. It discusses how sorption can be rationalized based on soil parameters, highlighting the relevance of soil organic matter and iron oxides as significant sorbents. This information may guide research on environmental interactions of related chemical compounds (Werner, Garratt, & Pigott, 2012).
Chlorogenic Acid: Recent Advances on Its Dual Role as a Food Additive and a Nutraceutical against Metabolic Syndrome
Chlorogenic acid exhibits a range of health-promoting properties, including anti-oxidant, anti-inflammatory, and anti-hypertensive activities. Its role as a food additive and nutraceutical highlights the potential of phenolic compounds in both food preservation and the promotion of health. Research into the biological activities of similar compounds could reveal new applications in food science and human health (Santana-Gálvez, Cisneros-Zevallos, & Jacobo-Velázquez, 2017).
Plant Betalains: Chemistry and Biochemistry
Betalains are vacuolar pigments with significant health benefits, serving as chemosystematic markers in certain plant families. Their synthesis pathway and the impact of various ecophysiological factors on pigment production are of interest, suggesting a potential area for exploring the biosynthesis and applications of related compounds in pharmacology and food science (Khan & Giridhar, 2015).
Phosphonic Acid: Preparation and Applications
Phosphonic acid derivatives are used across a broad range of fields, including medicine, material science, and analytical chemistry, due to their structural analogy with phosphate moieties. The review covers various synthesis methods and applications, indicating the wide applicability of such compounds in scientific research (Sevrain, Berchel, Couthon, & Jaffrès, 2017).
Safety and Hazards
Properties
IUPAC Name |
[2-chloro-4-[methoxy(methyl)carbamoyl]phenyl]boronic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BClNO4/c1-12(16-2)9(13)6-3-4-7(10(14)15)8(11)5-6/h3-5,14-15H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRCQFYXCASZGBY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)C(=O)N(C)OC)Cl)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BClNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.45 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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